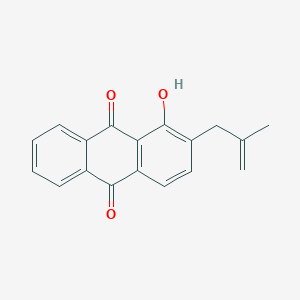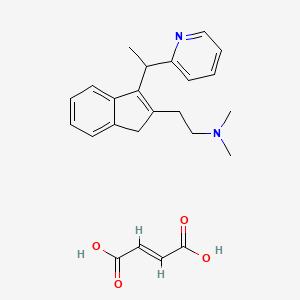
Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate is an organic compound with the molecular formula C12H17ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate and 2-methoxyethylamine. The reaction is carried out under inert conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted pyrimidine derivatives, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction but may include hydroxylated or dehydrogenated derivatives.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
科学的研究の応用
Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Tert-butyl (2-chloropyrimidin-4-yl)carbamate: A similar compound lacking the 2-methoxyethyl group, used in similar applications.
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Contains an additional chlorine atom, which may alter its reactivity and applications.
Tert-butyl (2-chloropyridin-4-yl)carbamate: A pyridine derivative with similar chemical properties but different biological activity.
Uniqueness
Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate is unique due to the presence of both the 2-chloropyrimidine and 2-methoxyethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications. The methoxyethyl group can enhance solubility and bioavailability, while the chloropyrimidine moiety provides a site for further functionalization.
特性
CAS番号 |
1314395-98-6 |
|---|---|
分子式 |
C12H18ClN3O3 |
分子量 |
287.74 g/mol |
IUPAC名 |
tert-butyl N-(2-chloropyrimidin-4-yl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C12H18ClN3O3/c1-12(2,3)19-11(17)16(7-8-18-4)9-5-6-14-10(13)15-9/h5-6H,7-8H2,1-4H3 |
InChIキー |
TZELPYPMEFLGLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCOC)C1=NC(=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)


![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)
